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Introduction: The Structural Imperative for Targeting
LSD1

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-
dependent amine oxidase critical to epigenetic regulation. By removing methyl marks from
histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1l/2), it plays a pivotal role in controlling
gene expression.[1][2] Its aberrant activity is strongly correlated with the progression of various
cancers, including acute myeloid leukemia (AML), making it a high-priority therapeutic target.[3]
A major class of LSD1 inhibitors, many derived from the antidepressant tranylcypromine (TCP),
function as irreversible, mechanism-based inactivators.[4][5] These molecules form a covalent
adduct with the FAD cofactor in the enzyme's active site, permanently disabling its
demethylase activity.[6][7]

High-resolution crystal structures of these LSD1-inhibitor FAD adducts are indispensable for
modern drug development. They provide definitive proof of the binding mode, reveal the
specific molecular interactions that confer potency and selectivity, and guide the rational design
of next-generation therapeutics with improved pharmacological profiles.[7] This guide provides
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a comprehensive, field-proven framework for the successful crystallization of these critical
complexes, from protein expression to crystal harvesting.

Principle of Co-crystallization

The central strategy involves forming the stable covalent adduct between the LSD1-CoREST
complex and the irreversible inhibitor prior to initiating crystallization trials. This pre-formed,
homogenous complex is then treated as a single entity for crystallization screening. The
corepressor protein COREST is essential, as it stabilizes the LSD1 structure and is required for
its activity on nucleosomal substrates.[8][9]
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Figure 1: Overall workflow for the co-crystallization of LSD1-inhibitor FAD adducts.
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PART 1: Expression and Purification of the Human
LSD1-CoREST Complex

Structural studies consistently utilize a truncated human LSD1 construct (typically residues
172-833) in complex with a fragment of its binding partner, COREST (e.g., residues 308-440).
[2][10] This removes flexible terminal regions of LSD1 while retaining the catalytic domain and
the crucial COREST interaction interface.[11][12] Co-expression in an Escherichia coli system
is the standard method.

Protocol 1: Co-expression and Purification

e Vector Construction:

o Clone the coding sequence for human LSD1 (residues 172-833) into a vector such as a
modified pET28b, incorporating an N-terminal His6-SUMO tag for affinity purification and
enhanced solubility.

o Clone the coding sequence for human CoREST (e.g., residues 308-440) into a compatible
vector without a tag.

o Co-transform both plasmids into an E. coli expression strain like BL21(DE3).
e Expression:
o Grow co-transformed cells in Terrific Broth at 37°C to an OD600 of ~0.8-1.0.

o Cold-shock the culture on ice for 20 minutes, then induce protein expression with 0.2 mM
IPTG.

o Continue incubation at 18°C for 16-20 hours.
o Harvest cells by centrifugation and store the pellet at -80°C.
 Lysis and Affinity Chromatography:

o Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NacCl, 10 mM
Imidazole, 5% Glycerol, 1 mM TCEP, and protease inhibitors).
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o Lyse cells by sonication and clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45
minutes).

o Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

o Wash the column extensively with Wash Buffer (50 mM HEPES pH 7.5, 300 mM NacCl, 30
mM Imidazole, 1 mM TCEP).

o Elute the His6-SUMO-LSD1/CoREST complex with Elution Buffer (50 mM HEPES pH 7.5,
300 mM NacCl, 300 mM Imidazole, 1 mM TCEP).

o Tag Cleavage and Final Purification:

o Dialyze the eluted protein against Gel Filtration Buffer (25 mM HEPES pH 7.5, 150 mM
NaCl, 1 mM TCEP) overnight at 4°C. During dialysis, add SUMO protease (e.g., ULP1) to
cleave the His6-SUMO tag.

o Pass the dialyzed sample back through the Ni-NTA column to remove the cleaved tag and
the protease.

o Concentrate the flow-through containing the tag-free LSD1-CoREST complex.

o Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 200
column) equilibrated in Gel Filtration Buffer.

o Pool the fractions containing the pure, monodisperse complex. Assess purity by SDS-
PAGE (>95%).

» Concentration and Storage:

o Concentrate the final complex to 10-15 mg/mL using an appropriate centrifugal
concentrator (e.g., 50 kDa MWCO).[13]

o Confirm concentration using a spectrophotometer (A280).

o Flash-freeze aliquots in liquid nitrogen and store at -80°C.

PART 2: Formation of the Covalent FAD Adduct
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This step is critical for ensuring a homogenous population of inhibitor-bound protein for
crystallization. The irreversible inhibitor is incubated with the purified complex, allowing the
covalent reaction with the FAD cofactor to proceed to completion.

Protocol 2: Pre-incubation for Adduct Formation

e Thaw and Prepare Complex: Thaw an aliquot of the purified LSD1-CoREST complex on ice.

e Inhibitor Preparation: Prepare a 10-20 mM stock solution of the irreversible inhibitor in a
suitable solvent like DMSO.

e |ncubation:

o Dilute the LSD1-CoREST complex to a working concentration (e.g., ~10 mg/mL) in a
buffer such as 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT.[13]

o Add the inhibitor to the protein solution at a 5- to 10-fold molar excess. The final DMSO
concentration should be kept below 5% (v/v) to avoid protein destabilization.

o Incubate the mixture on ice or at 4°C for 2-4 hours to allow for complete adduct formation.
Some protocols may use shorter incubation times (e.g., 10 minutes) if the reaction is
known to be rapid.[14]

o Confirmation (Optional but Recommended): The formation of the adduct can be confirmed by
intact protein mass spectrometry, which will show a characteristic mass shift corresponding
to the addition of the inhibitor to the FAD cofactor, which is non-covalently bound to the
protein.

PART 3: Crystallization and Optimization

The vapor diffusion method, in either hanging or sitting drop formats, is the most common and
successful technique for crystallizing the LSD1-inhibitor complex.[10][15]
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Figure 2: Comparison of Hanging and Sitting Drop Vapor Diffusion Setups.

Protocol 3: Vapor Diffusion Crystallization

o Setup: Use 24-well or 96-well crystallization plates. For hanging drops, grease the rims of

the wells to ensure a good seal.[7][16]

e Drop Composition:

o Pipette the reservoir (precipitant) solution into the wells (e.g., 500 pL for a 24-well plate).

o On a siliconized coverslip (hanging drop) or the crystal post (sitting drop), mix 0.5-2 pL of

the LSD1-inhibitor adduct complex (~10-12 mg/mL) with an equal volume of the reservoir
solution.[13][15]
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o Avoid introducing bubbles. It is often beneficial to simply allow the two drops to diffuse
together without active mixing, as this can encourage the growth of fewer, larger crystals.
[15]

¢ Sealing and Incubation:

o For hanging drops, quickly invert the coverslip and place it over the well, twisting slightly to

create an airtight seal.[16]
o For sitting drops, seal the well with clear sealing tape.

o Incubate plates at a constant temperature, typically 4°C or 20°C. Crystals usually appear
within 2-7 days.[13]

Data Presentation: Successful Crystallization
Conditions

The following table summarizes experimentally verified conditions that have yielded diffraction-
quality crystals of LSD1 complexes. These serve as excellent starting points for screening and

optimization.
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Protein Reservoir
PDB ID Complex . Temp. Method
Conc. Solution

0.6M Li2S0a,
0.6M
LSD1- (NH4)2S0a4,
2V1D[12] CoREST-H3 10-12 mg/mL  0.1M Na- 20°C Sitting Drop
peptide Citrate pH
5.6, 10mM
DTT

5% PEG
8000, 150
mM NacCl, 10
2HKOI[17] LSD1 Not Specified  mM MgClz, Not Specified  Hanging Drop
50 mM
Phosphate
pH 6.3

1.28M

Potassium
LSD1- _
Referenced[1 N sodium )
CoREST- Not Specified 20°C Hanging Drop
0] tartrate, 100

Inhibitor
mM ADA pH
55

0.6M Li2SOs4,
0.63M
Referenced[1  LSD1- (NH4)2S0a4, o
10-12 mg/mL RT Sitting Drop
3] COREST-THF 0.25M NacCl,
100 mM Na-

Citrate pH 5.6

Optimization Strategies

Initial hits from screening often require optimization to produce larger, single crystals suitable
for diffraction. Systematically vary the following parameters around the initial hit condition:
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e Precipitant Concentration: Create a grid screen varying the precipitant concentration by +10-
20%.

e pH: Screen a range of pH values +0.5-1.0 units around the initial condition.
» Protein Concentration: Test a range of protein concentrations (e.g., 5, 10, and 15 mg/mL).
o Additives: Use additive screens (e.g., salts, small polyols) to improve crystal quality.

o Temperature: If crystals grow too quickly or form a precipitate, try lowering the incubation
temperature.

PART 4: Crystal Handling and Cryo-protection

To prevent radiation damage during X-ray data collection, crystals must be flash-cooled in
liquid nitrogen. This requires soaking them in a cryoprotectant solution to prevent the formation
of crystalline ice, which would destroy the crystal lattice.[6]

Protocol 4: Cryo-protection and Crystal Freezing

o Prepare Cryoprotectant Solution: The ideal cryoprotectant is a solution that prevents ice
formation without cracking or dissolving the crystal. A common and effective strategy is to
use the reservoir solution (mother liquor) supplemented with a cryoprotecting agent.

o Glycerol/Ethylene Glycol: Add glycerol or ethylene glycol to the mother liquor in a stepwise
manner or as a final concentration of 20-30% (v/v).[13]

o Increasing Precipitant: For conditions with PEG, increasing the PEG concentration by 5-
10% can often be sufficient for cryo-protection.

o Sugars: Glucose (up to 37.5%) can be a gentle and effective cryoprotectant.[6]
e Crystal Soaking:

o Using a nylon loop that is slightly larger than the crystal, carefully remove a crystal from
the drop.
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o Briefly pass the crystal through the cryoprotectant solution. The soak time can range from
a few seconds to a minute. The goal is to quickly exchange the solvent around the crystal.

o For sensitive crystals, a stepwise transfer through increasing concentrations of
cryoprotectant (e.g., 5%, 10%, 15%, 20% glycerol) can prevent osmotic shock.

Freezing:

o After soaking, immediately plunge the loop-mounted crystal into liquid nitrogen.

o Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar until ready for data
collection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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